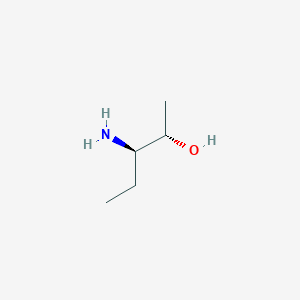
4-Amino-2-butoxy-5-chlorobenzoic acid
Übersicht
Beschreibung
4-Amino-2-butoxy-5-chlorobenzoic acid (CAS No. 483303-88-4) is a compound with a molecular weight of 243.69 . It is used in various fields of research, including biochemistry, medicines, and material sciences.
Molecular Structure Analysis
The molecular formula of this compound is C11H14ClNO3 . The structure consists of a benzene ring substituted with amino and carboxyl groups .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas to avoid air sensitivity .Wissenschaftliche Forschungsanwendungen
Solubility and Thermodynamics
- Solubility Analysis: Research on similar compounds, like 2-amino-4-chlorobenzoic acid, provides insights into solubility in various organic solvents, crucial for optimizing purification processes in pharmaceutical and chemical industries (Li et al., 2017).
Photodecomposition Studies
- Photodecomposition: The photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, has been studied. Understanding the behavior under UV irradiation is vital for environmental and degradation studies (Crosby & Leitis, 1969).
Metal Complex Synthesis
- Formation of Metal Complexes: Schiff base ligands derived from 2-amino-4-chlorobenzoic acid have been synthesized and used to create metal complexes with potential antimicrobial activities (El–Wahab, 2007).
Luminescent Molecular-Scale Hybrids
- Luminescence Properties: The modification of chlorobenzoic acids, such as 2-chlorobenzoic acid, to create luminescent molecular-scale hybrids is explored for potential applications in optoelectronics and photonics (Yan & Wang, 2007).
Antiviral Applications
- Antiviral Derivatives: Derivatives of 4-chlorobenzoic acid have been synthesized and tested for antiviral properties, providing a basis for the development of new pharmaceuticals (Chen et al., 2010).
Molecular Cocrystals
- Cocrystal Formation: The creation of cocrystals with 2-amino-5-chlorobenzooxazole, a related compound, has been studied for its potential in material science and pharmaceutical formulation (Lynch et al., 2000).
Synthesis of Intermediates
- Intermediate Synthesis: Research has focused on synthesizing intermediates such as dihydro-7-benzofurancarboxylic acid from 4-chlorobenzoic acid, which are critical for developing new pharmaceuticals (Willemsens et al., 2004).
Labeling Studies
- Radiolabeling: Carbon-14 and tritium labeling of compounds like 4-amino-3-(4-chlorophenyl)-butyric acid, derived from 4-chlorobenzoic acid, is used in pharmacological research for tracing and studying drug mechanisms (Küng et al., 1983).
Solute Transfer Studies
- Solute Transfer Research: The solute transfer properties of various chlorobenzoic acids, including 4-chlorobenzoic acid, are studied for their implications in chemical engineering and environmental sciences (Hart et al., 2015).
Organometallic Chemistry
- Organometallic Complexes: The synthesis and study of organometallic complexes, such as di-n-butylbis(2-amino-5-chlorobenzoato)tin(IV), are crucial for understanding metal-ligand interactions and potential industrial applications (Teoh et al., 1996).
Eigenschaften
IUPAC Name |
4-amino-2-butoxy-5-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-2-3-4-16-10-6-9(13)8(12)5-7(10)11(14)15/h5-6H,2-4,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFHKFQMXUYXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C(=O)O)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)
![4-[4-(Dimethylamino)-cis-styryl]-1-methylpyridinium](/img/structure/B3141621.png)






![8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3141671.png)

![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester](/img/structure/B3141698.png)
